![molecular formula C18H17BrN2O B2663071 4-(bromomethyl)-N-[2-(1H-indol-3-yl)ethyl]benzamide CAS No. 118507-22-5](/img/structure/B2663071.png)
4-(bromomethyl)-N-[2-(1H-indol-3-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(bromomethyl)-N-[2-(1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that features a bromomethyl group attached to a benzamide structure, with an indole moiety linked via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-N-[2-(1H-indol-3-yl)ethyl]benzamide typically involves a multi-step process:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Attachment of the Ethyl Chain: The indole derivative is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Benzamide: The benzamide structure is introduced by reacting the alkylated indole with 4-bromomethylbenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Final Product Formation: The final step involves the bromination of the methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(bromomethyl)-N-[2-(1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indole or benzamide moieties.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Nucleophilic Substitution: Products include various substituted benzamides depending on the nucleophile used.
Oxidation: Products may include benzaldehyde or benzoic acid derivatives.
Reduction: Products may include reduced indole derivatives or amines.
Scientific Research Applications
4-(bromomethyl)-N-[2-(1H-indol-3-yl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological or oncological pathways.
Biological Studies: The compound can be used to study the interactions of indole derivatives with biological targets, such as enzymes or receptors.
Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-N-[2-(1H-indol-3-yl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-((5-bromo-1H-indol-3-yl)methyl)morpholine
- 4-((6-bromo-1H-indol-3-yl)methyl)morpholine
- 3-(1H-indol-5-yl)-1,2,4-oxadiazole derivatives
Uniqueness
4-(bromomethyl)-N-[2-(1H-indol-3-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of both the indole and benzamide moieties provides a versatile scaffold for further functionalization and exploration in various research fields.
Properties
IUPAC Name |
4-(bromomethyl)-N-[2-(1H-indol-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O/c19-11-13-5-7-14(8-6-13)18(22)20-10-9-15-12-21-17-4-2-1-3-16(15)17/h1-8,12,21H,9-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFNAPRFCYAXFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
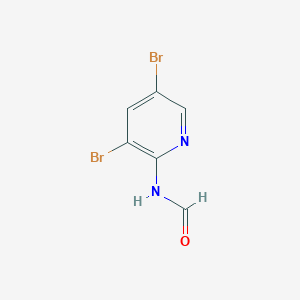
![8-(2-(3-hydroxypropoxy)phenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2662990.png)
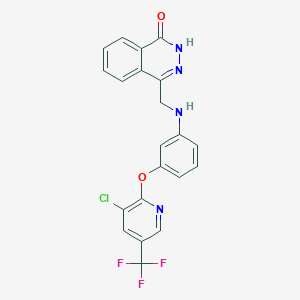
![1-[3-(2-Methoxyethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2662992.png)
![1-(4-Bromophenyl)-3-[4-(sec-butyl)anilino]-1-propanone](/img/structure/B2662993.png)
![5-chloro-2-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2662999.png)
![2-(2-fluorophenoxy)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)propanamide](/img/structure/B2663000.png)
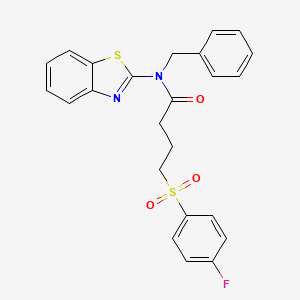
![methyl 2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate](/img/structure/B2663003.png)

![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2663006.png)
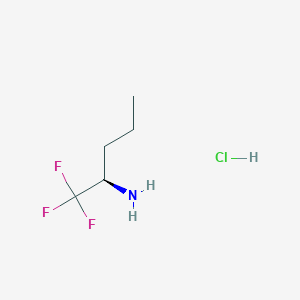
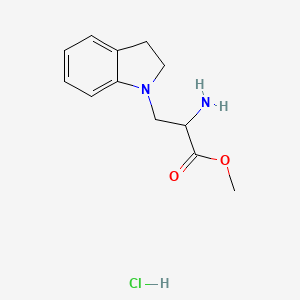
![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2663011.png)
